![molecular formula C14H12O3 B14310995 2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one CAS No. 114191-90-1](/img/structure/B14310995.png)
2,4,9-Trimethyl-7H-furo[3,2-g][1]benzopyran-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.2800 . It is also known by other names such as Ammidin, Imperatorin, Marmelosin, and Pentosalen . This compound is part of the furocoumarin family, which is known for its diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be achieved through several synthetic routes. One common method involves the reaction of 5-Benzofuranacrylic acid with 3-methyl-2-butenyl alcohol under acidic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where functional groups such as halogens or hydroxyl groups are replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of skin disorders and certain types of cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one involves its interaction with molecular targets and pathways within cells. After photoactivation, it creates interstrand cross-links in DNA, which can cause programmed cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one can be compared with other similar compounds such as:
Psoralen: Known for its use in photochemotherapy, particularly in the treatment of skin conditions like psoriasis.
Bergapten: Another furocoumarin with similar biological activities, used in the treatment of skin disorders.
Marmesin: A related compound with potential therapeutic applications
The uniqueness of 2,4,9-Trimethyl-7H-furo3,2-gbenzopyran-7-one lies in its specific molecular structure and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
114191-90-1 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
2,4,9-trimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O3/c1-7-6-11-8(2)10-4-5-12(15)17-13(10)9(3)14(11)16-7/h4-6H,1-3H3 |
InChI-Schlüssel |
KMDODYRMMSGVOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=C3C(=C2C)C=CC(=O)O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
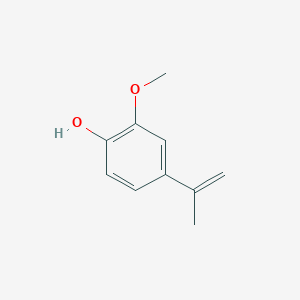
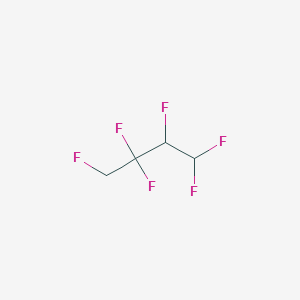
![[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol](/img/structure/B14310945.png)

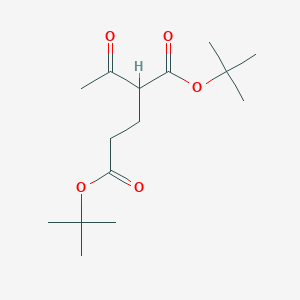

acetate](/img/structure/B14310976.png)
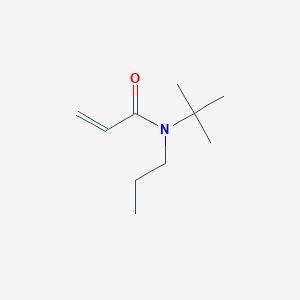
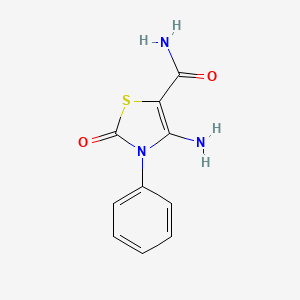
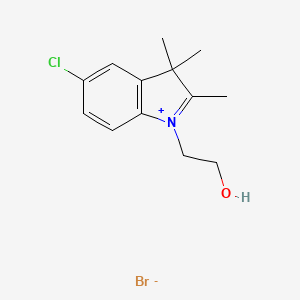
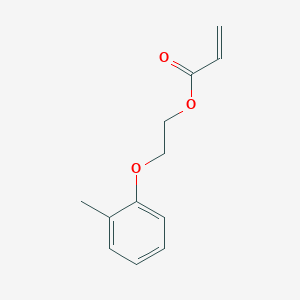
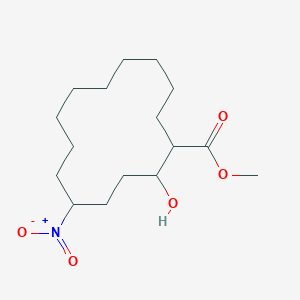
![N-[2-(But-3-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14311023.png)
